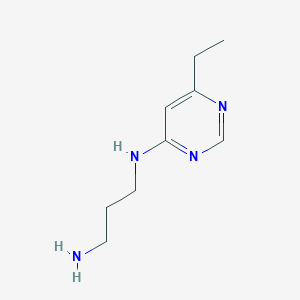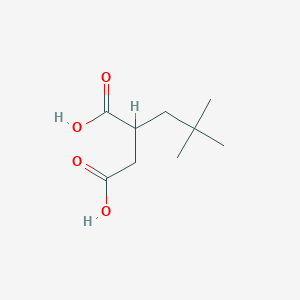
2-(2,2-Dimethylpropyl)butanedioic acid
Vue d'ensemble
Description
“2-(2,2-Dimethylpropyl)butanedioic acid” is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 g/mol . The IUPAC name for this compound is 2-neopentylsuccinic acid .
Molecular Structure Analysis
The InChI code for “2-(2,2-Dimethylpropyl)butanedioic acid” is 1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources.Applications De Recherche Scientifique
Chiral Auxiliary and Efficient Protecting Group
The compound "(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol" has been utilized as an efficient chiral auxiliary in the cyclopropanation of alkenylboronic esters. This use highlights the compound's role in producing boron-containing functionalized bicyclopropanes, which are valuable building blocks in organic synthesis. The ability to control stereochemistry is crucial for the synthesis of complex molecules, suggesting a potential application for 2-(2,2-Dimethylpropyl)butanedioic acid in similar contexts if it shares reactive characteristics (Luithle & Pietruszka, 2000).
Renewable Polyesters
Novel polyesters have been synthesized from 2,5-furandicarboxylic acid and 2,3-butanediol, demonstrating the role of diol components in creating fully bio-based materials suitable for applications like coatings. These polyesters exhibit thermal stability and could be relevant for hot-fill applications, indicating that similar diols, including potentially 2-(2,2-Dimethylpropyl)butanedioic acid, might find use in developing new materials with desirable thermal properties (Gubbels, Jasinska-Walc, & Koning, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(2,2-dimethylpropyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSDVKXFCVCMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropyl)butanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



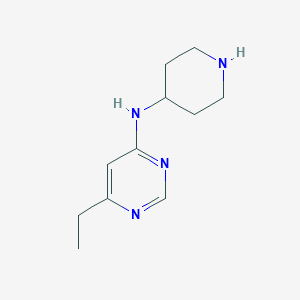
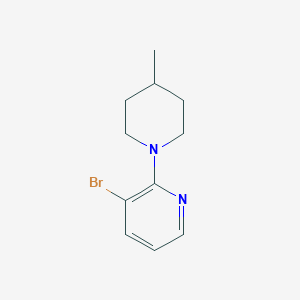
![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)

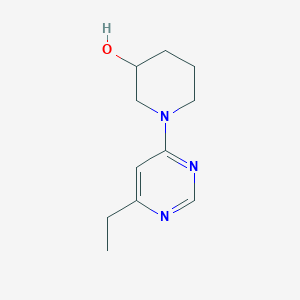
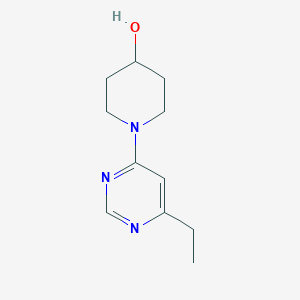
![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)
![N2-[(benzylamino)carbonyl]-L-glutamine](/img/structure/B1488536.png)

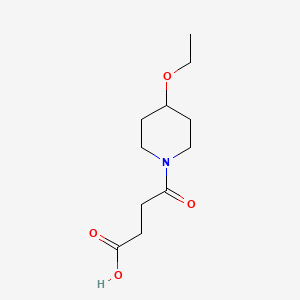
![Methyl 2-[(6-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1488539.png)
